molecular formula C9H5Cl2N3OS B2641931 N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 252949-84-1

N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2641931
CAS No.: 252949-84-1
M. Wt: 274.12
InChI Key: XTTBTBJDGMBENY-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a 3,5-dichlorophenyl group and a carboxamide group. The presence of chlorine atoms in the phenyl ring and the thiadiazole moiety contributes to its distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide It’s structurally related to certain compounds that have been found to disrupt mycobacterial energetics

Mode of Action

The exact mode of action of This compound It’s structurally related to certain compounds that have been found to disrupt mycobacterial energetics . This suggests that it may interact with its targets in a similar manner, leading to disruption of energy production in the target organisms.

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s structurally related to certain compounds that have been found to disrupt mycobacterial energetics . This suggests that it may affect similar pathways, leading to disruption of energy production in the target organisms.

Result of Action

The molecular and cellular effects of This compound It’s structurally related to certain compounds that have been found to disrupt mycobacterial energetics . This suggests that it may have similar effects, leading to disruption of energy production in the target organisms.

Biochemical Analysis

Biochemical Properties

N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For example, this compound interacts with enzymes involved in the mycobacterial energetics, disrupting their normal function and leading to altered cellular metabolism . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting downstream biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the energetics of Mycobacterium tuberculosis, leading to disrupted cellular processes and reduced viability of the bacteria . Additionally, this compound can impact mammalian cells by altering gene expression patterns and affecting metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions. For example, it has been shown to inhibit efflux pumps in mycobacteria, thereby enhancing the efficacy of other antibacterial agents . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including altered gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that this compound can have threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall cellular metabolism. For example, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting enzymes involved in energy production . These interactions highlight the potential of this compound as a therapeutic agent targeting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect energy production and metabolic processes . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,5-dichloroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), and at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in different biological systems.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares a similar phenyl ring with chlorine substituents but has a different core structure, leading to distinct chemical and biological properties.

    3,5-Dichlorophenyl isothiocyanate: Another compound with a 3,5-dichlorophenyl group, but with an isothiocyanate functional group instead of a thiadiazole ring.

Uniqueness

N-(3,5-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its thiadiazole ring, which imparts specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(3,5-dichlorophenyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3OS/c10-5-1-6(11)3-7(2-5)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTBTBJDGMBENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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